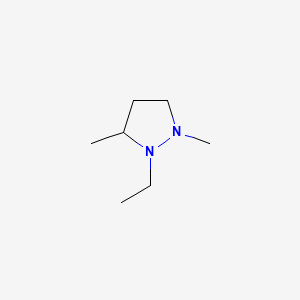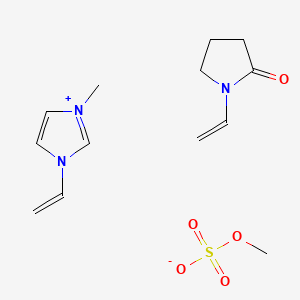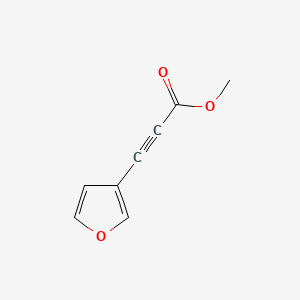
Dimère de guaifénésine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaifenesin dimer has gained significant attention in the scientific research community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Guaifenesin dimer has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its role in modulating cough reflex sensitivity.
Medicine: Investigated for its therapeutic potential in treating respiratory conditions and other ailments.
Industry: Utilized in the formulation of pharmaceutical products and other industrial applications.
Mécanisme D'action
- Its role is to increase mucus secretion, which helps manage chest congestion by thinning and facilitating the removal of respiratory secretions .
- Guaifenesin acts as an expectorant by:
- Molecular and Cellular Effects:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Guaifenesin dimer plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with mucin proteins, where guaifenesin dimer helps to reduce the viscosity of mucus, facilitating its clearance from the respiratory tract . Additionally, guaifenesin dimer may interact with enzymes involved in mucus production, such as glycosyltransferases, to modulate mucus secretion .
Cellular Effects
Guaifenesin dimer influences various types of cells and cellular processes. In epithelial cells lining the respiratory tract, guaifenesin dimer enhances the hydration of mucus, making it easier to expel through coughing . It also affects cell signaling pathways related to mucus production and secretion, potentially downregulating the expression of genes involved in mucus hypersecretion . Furthermore, guaifenesin dimer may impact cellular metabolism by altering the energy balance required for mucus production and clearance .
Molecular Mechanism
The molecular mechanism of guaifenesin dimer involves several key interactions at the molecular level. Guaifenesin dimer binds to mucin proteins, disrupting their structure and reducing mucus viscosity . It may also inhibit the activity of enzymes responsible for mucus synthesis, such as glycosyltransferases, thereby reducing mucus production . Additionally, guaifenesin dimer can modulate gene expression by influencing transcription factors involved in mucus regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guaifenesin dimer have been observed to change over time. Guaifenesin dimer is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that guaifenesin dimer maintains its efficacy in reducing mucus viscosity and promoting mucus clearance over extended periods . Its stability and effectiveness may decrease with prolonged storage or exposure to unfavorable conditions .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of guaifenesin dimer vary with different dosages. At lower doses, guaifenesin dimer effectively reduces mucus viscosity and enhances mucus clearance without significant adverse effects . At higher doses, guaifenesin dimer may cause toxicity, including gastrointestinal disturbances and central nervous system effects . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects .
Metabolic Pathways
Guaifenesin dimer is involved in several metabolic pathways. It is primarily metabolized by the enzyme O-demethylase, resulting in the formation of β-(2-methoxyphenoxy)-lactic acid and demethylated hydroxyguaifenesin . These metabolites are inactive and are further processed for excretion. The metabolic pathways of guaifenesin dimer also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions .
Transport and Distribution
Guaifenesin dimer is well absorbed from the gastrointestinal tract after oral administration . It is distributed throughout the body, with a significant volume of distribution . Guaifenesin dimer interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of guaifenesin dimer is primarily within the cytoplasm of epithelial cells in the respiratory tract . It may also localize to specific compartments or organelles involved in mucus production and secretion, such as the Golgi apparatus and secretory vesicles . Post-translational modifications, such as glycosylation, may play a role in directing guaifenesin dimer to these specific subcellular locations .
Méthodes De Préparation
The synthesis of guaifenesin dimer involves the reaction of guaifenesin with appropriate reagents under controlled conditions. One method involves the use of isoguaifenesin, guaiacol, and guaifenesin in specific proportions to form the dimer . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Guaifenesin dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Comparaison Avec Des Composés Similaires
Guaifenesin dimer can be compared with other similar compounds such as:
Guaifenesin: The parent compound, commonly used as an expectorant.
Dextromethorphan: Often combined with guaifenesin in cough syrups for its cough suppressant properties.
Phenylephrine: A decongestant that is sometimes used in combination with guaifenesin. Guaifenesin dimer is unique due to its dimeric structure, which may confer different pharmacological properties compared to its monomeric counterparts.
Propriétés
IUPAC Name |
1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-23-17-7-3-5-9-19(17)26-13-15(21)11-25-12-16(22)14-27-20-10-6-4-8-18(20)24-2/h3-10,15-16,21-22H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKSAYSHFVIMCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COCC(COC2=CC=CC=C2OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797132-23-0 |
Source


|
| Record name | 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797132230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-OXYBIS(3-(2-METHOXYPHENOXY)PROPAN-2-OL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8TYB3Y6YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B582750.png)

![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)



